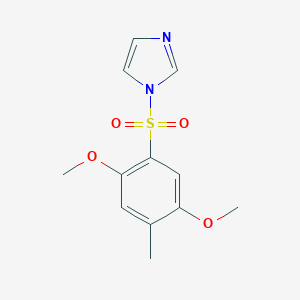
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. This compound has been synthesized through various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for study.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells in vitro, as well as reduce the production of inflammatory cytokines. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to reduce the expression of certain adhesion molecules involved in the migration of leukocytes to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potential as an antitumor agent and as a treatment for inflammatory diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent, particularly in vivo. Additionally, further studies could be conducted to better understand the mechanism of action and identify potential targets for drug development. Finally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide could be studied in combination with other therapeutic agents to determine if it has synergistic effects.
Synthesemethoden
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with oxirane and propylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have potential as an antitumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUFMFSFVFBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![4-Chloro-1-ethoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B345860.png)
amine](/img/structure/B345862.png)

![4-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345870.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B345871.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B345875.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345878.png)

